Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-
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Overview
Description
Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a cyclopropylmethyl group and a tetrahydro-3-pyridinyl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring . Another method involves the radical pathway, where cumene is treated with oxygen to generate cumene hydroperoxide, which is then hydrolyzed to produce phenol .
Industrial Production Methods
Industrial production of phenols often involves the cumene process, where benzene is alkylated with propylene to form cumene, which is then oxidized to cumene hydroperoxide and subsequently cleaved to yield phenol and acetone . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrophenols, bromophenols
Scientific Research Applications
Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- involves its interaction with various molecular targets and pathways. Phenols are known to exert their effects through the formation of free radicals, which can interact with cellular components, leading to oxidative stress and cell damage . Additionally, phenols can inhibit enzymes and disrupt cellular processes, contributing to their antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring.
Hydroquinone: A phenol derivative with two hydroxyl groups on a benzene ring.
Uniqueness
Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- is unique due to its complex structure, which includes a cyclopropylmethyl group and a tetrahydro-3-pyridinyl group. This structural complexity contributes to its distinct chemical properties and reactivity compared to simpler phenols and alcohols .
Properties
CAS No. |
83010-55-3 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-5-yl]phenol |
InChI |
InChI=1S/C15H19NO/c17-15-5-1-3-13(9-15)14-4-2-8-16(11-14)10-12-6-7-12/h1,3-5,9,12,17H,2,6-8,10-11H2 |
InChI Key |
YDAHZAQGEYPKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3 |
Origin of Product |
United States |
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